molecular formula C20H23NO3 B2619487 1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid CAS No. 736943-39-8

1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid

Cat. No. B2619487
CAS RN: 736943-39-8
M. Wt: 325.408
InChI Key: LZLOGZXEPCUJDE-UHFFFAOYSA-N
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Description

“1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is an important intermediate in the preparation of a new type of potent analgesic anesthetic . It is also used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves several intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 263.29 .


Chemical Reactions Analysis

Piperidines, including “this compound”, are among the most important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Structural Studies

  • Asymmetric Synthesis: Piperidine derivatives, including those related to 1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid, can be synthesized from serine and terminal acetylenes through Claisen rearrangement, serving as versatile intermediates for a broad range of substituted amines (Acharya & Clive, 2010).
  • Coordination Polymers: Derivatives like 3,5-bis(benzyloxy)benzoic acid have been used to support a series of lanthanide coordination compounds, characterized by various spectroscopic techniques and assessed for their photophysical properties (Sivakumar et al., 2011).

Pharmaceutical and Chemical Synthesis

  • Drug Synthesis Intermediates: Compounds structurally similar to this compound have been used as intermediates in the synthesis of natural products and pharmaceuticals with various applications (Ibenmoussa et al., 1998).
  • Potential Pharmaceutical Applications: Certain piperidine-4-carboxylic acid derivatives show promise in pharmaceutical applications, with ongoing research into their efficacy (Burdzhiev & Stanoeva, 2006).

Mechanism of Action

While the specific mechanism of action for “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” is not mentioned in the search results, it’s worth noting that the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Safety and Hazards

The safety data sheet for a similar compound, “1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

The future directions for “1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid” and its derivatives could involve the development of more efficient synthesis methods, as well as further exploration of their pharmacological applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a wide range of potential applications.

properties

IUPAC Name

1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-20(23)18-9-11-21(12-10-18)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLOGZXEPCUJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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